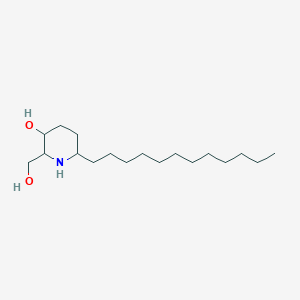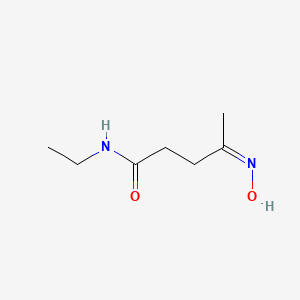
3-Butynyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butynyl benzoate: is an organic compound with the molecular formula C11H12O2 . It is an ester formed from benzoic acid and 3-butyn-1-ol. This compound is known for its unique structure, which includes both a benzoate group and a butynyl group, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 3-butynyl benzoate is through the esterification of benzoic acid with 3-butyn-1-ol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Butynyl benzoate can undergo oxidation reactions, particularly at the butynyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-butynyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or alcohols can replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoic acid and 3-butyn-1-one.
Reduction: 3-Butyn-1-ol.
Substitution: Corresponding amides or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-Butynyl benzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine:
Drug Development: Researchers explore its potential as a building block for developing new drugs, especially those targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 3-butynyl benzoate exerts its effects largely depends on the type of reaction it undergoes. For instance, in ester hydrolysis, the compound is broken down by esterases into benzoic acid and 3-butyn-1-ol. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Oxidative Pathways: Involving enzymes like cytochrome P450 oxidases that facilitate oxidation reactions.
Comparaison Avec Des Composés Similaires
3-Butenyl benzoate: Similar in structure but with a double bond instead of a triple bond in the butynyl group.
Benzyl benzoate: Lacks the butynyl group and is used primarily as a topical treatment for scabies and lice.
Uniqueness:
Triple Bond: The presence of a triple bond in the butynyl group makes 3-butynyl benzoate more reactive in certain chemical reactions compared to its analogs.
Versatility: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
but-3-ynyl benzoate |
InChI |
InChI=1S/C11H10O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 |
Clé InChI |
QVLFQIDGIUBVLT-UHFFFAOYSA-N |
SMILES canonique |
C#CCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)
![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)


![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B12287860.png)
![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

